molecular formula C12H8N2O5 B2492558 2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid CAS No. 91330-48-2

2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid

Cat. No.: B2492558
CAS No.: 91330-48-2
M. Wt: 260.205
InChI Key: LPWPSIFBADLDNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety and a diazinan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid typically involves the reaction of a diazinan derivative with a benzoic acid derivative under specific conditions. One common method involves the use of 1,3-dimethylbarbituric acid as a starting material, which is reacted with a benzoic acid derivative in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted benzoic acid derivatives .

Scientific Research Applications

2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl acetate
  • N-[4-[[1-(2-furanylmethyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methylamino]phenyl]acetamide
  • 2-[2,5-dimethyl-3-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1-pyrrolyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid ethyl ester

Uniqueness

2-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid is unique due to its specific structure, which combines a benzoic acid moiety with a diazinan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O5/c15-9-8(10(16)14-12(19)13-9)5-6-3-1-2-4-7(6)11(17)18/h1-5H,(H,17,18)(H2,13,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPWPSIFBADLDNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.